DOTAM-NHS-ester

Catalog No.
S12835347
CAS No.
M.F
C20H34N8O7
M. Wt
498.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
DOTAM-NHS-ester

Product Name

DOTAM-NHS-ester

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-[4,7,10-tris(2-amino-2-oxoethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate

Molecular Formula

C20H34N8O7

Molecular Weight

498.5 g/mol

InChI

InChI=1S/C20H34N8O7/c21-15(29)11-24-3-5-25(12-16(22)30)7-9-27(10-8-26(6-4-24)13-17(23)31)14-20(34)35-28-18(32)1-2-19(28)33/h1-14H2,(H2,21,29)(H2,22,30)(H2,23,31)

InChI Key

AUWVSNBLLVYFET-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CN2CCN(CCN(CCN(CC2)CC(=O)N)CC(=O)N)CC(=O)N

DOTAM-NHS-ester, or 1-acetic acid mono(N-hydroxysuccinimidyl ester)-4,7,10-tris(acetamido)-1,4,7,10-tetraazacyclododecane, is a bifunctional chelator that incorporates the N-hydroxysuccinimide (NHS) ester functionality. This compound is designed for bioconjugation applications, enabling the attachment of various biomolecules, including peptides and radionuclides. The NHS ester group reacts specifically with primary amines under physiological conditions, forming stable amide bonds and releasing NHS as a byproduct . The unique structure of DOTAM-NHS-ester allows for efficient metal ion complexation, making it particularly valuable in radiopharmaceutical applications.

The primary chemical reaction involving DOTAM-NHS-ester is the formation of an amide bond through the reaction of the NHS ester with primary amines. This reaction occurs optimally at slightly alkaline pH (around 7.2 to 9.0), where the amine group is deprotonated and nucleophilic enough to attack the carbonyl carbon of the NHS ester . The reaction can be summarized as follows:

  • Formation of Tetrahedral Intermediate: The nucleophilic attack of the amine on the carbonyl carbon leads to a tetrahedral intermediate.
  • Release of NHS: The tetrahedral intermediate collapses, releasing NHS and forming a stable amide bond.

This reaction is highly efficient but can be influenced by factors such as pH, concentration of reactants, and the presence of competing nucleophiles .

DOTAM-NHS-ester exhibits significant biological activity due to its ability to conjugate with biomolecules. This property makes it useful in various biological applications, including:

  • Peptide Conjugation: Facilitates the attachment of peptides to other biomolecules or surfaces.
  • Radionuclide Labeling: Used in radiopharmaceuticals for imaging and therapeutic applications by enabling the incorporation of radioactive isotopes into biomolecules.
  • Targeted Drug Delivery: Enhances the delivery of drugs by allowing them to be conjugated to targeting ligands or antibodies.

The stability of the resulting amide bonds contributes to its effectiveness in these applications .

The synthesis of DOTAM-NHS-ester typically involves several steps:

  • Preparation of DOTAM: The base compound, 4,7,10-tris(acetamido)-1,4,7,10-tetraazacyclododecane, is synthesized through established methods involving cyclization and acylation.
  • Activation with NHS Ester: The DOTAM compound is then reacted with N-hydroxysuccinimide in the presence of a coupling agent (such as dicyclohexylcarbodiimide) to form DOTAM-NHS-ester.
  • Purification: The product is purified using techniques such as chromatography to isolate the desired NHS-activated compound .

DOTAM-NHS-ester has a wide range of applications in both research and clinical settings:

  • Radiopharmaceutical Development: Used for labeling biomolecules with radionuclides for imaging or therapeutic purposes.
  • Bioconjugation Techniques: Commonly employed in protein labeling and modification processes.
  • Drug Development: Facilitates the design of targeted therapies by allowing drug molecules to be conjugated with targeting agents.

These applications highlight its versatility as a tool in chemical biology and medicinal chemistry .

Interaction studies involving DOTAM-NHS-ester often focus on its binding affinity with various metal ions and biomolecules. These studies typically assess:

  • Metal Ion Complexation: Evaluating how effectively DOTAM-NHS-ester can chelate different metal ions (e.g., Gallium-68) for use in positron emission tomography (PET).
  • Conjugation Efficiency: Analyzing how well DOTAM-NHS-ester conjugates with target proteins or peptides under different conditions (pH, concentration).

Such studies are crucial for optimizing its use in radiolabeling and ensuring effective delivery systems in therapeutic applications .

Several compounds exhibit similar functionalities to DOTAM-NHS-ester but differ in their chemical structures or specific applications. Here are some comparable compounds:

Compound NameStructure/FunctionalityUnique Features
DOTA-NHS EsterBifunctional chelator similar to DOTAMMore commonly used for chelating lanthanides
NOTA-NHS EsterN-Oxide derivative used for PET imagingFaster kinetics for labeling compared to DOTA
DTPA-NHS EsterChelator for multiple metal ionsUsed primarily for MRI contrast agents
Sulfo-NHS EsterWater-soluble variant for bioconjugationEnhanced solubility allows for easier handling

DOTAM-NHS-ester stands out due to its unique tetraazacyclododecane structure that allows for strong metal ion coordination while maintaining biocompatibility and stability during conjugation reactions .

XLogP3

-4

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

3

Exact Mass

498.25504545 g/mol

Monoisotopic Mass

498.25504545 g/mol

Heavy Atom Count

35

Dates

Last modified: 08-10-2024

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